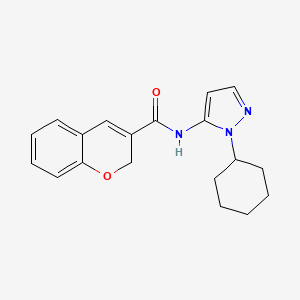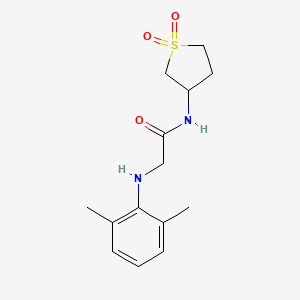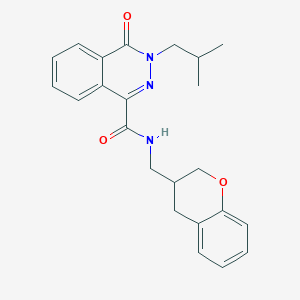
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein that plays a critical role in transcriptional elongation and is involved in the regulation of cell cycle progression and gene expression. CR8 has been shown to have potential therapeutic applications in the treatment of cancer, HIV, and other diseases.
Mechanism of Action
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide works by binding to the ATP-binding site of CDK9, preventing its activity and inhibiting transcriptional elongation. This leads to the downregulation of genes involved in cell cycle progression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral effects, N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and angiogenesis, which are involved in the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide is its high selectivity for CDK9, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies with other drugs to enhance its anticancer and antiviral effects. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-cyclohexylpyrazole with 4-bromo-2H-chromen-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-(4-methoxyphenyl)acetamide to yield N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Scientific Research Applications
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, CDK9 has been identified as a promising target for the development of new anticancer drugs. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In HIV research, CDK9 is required for the replication of the virus. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit HIV replication in vitro and in vivo, making it a potential candidate for the development of new antiviral drugs.
properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(15-12-14-6-4-5-9-17(14)24-13-15)21-18-10-11-20-22(18)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHADDCXIYBQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)

![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)
![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)


![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
